Monomethyl auristatin E - 474645-27-7

Monomethyl auristatin E

Catalog Number: EVT-276507
CAS Number: 474645-27-7
Molecular Formula: C39H67N5O7
Molecular Weight: 717.97858
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent belonging to the class of drugs known as dolastatin analogs. [, , , , , , ] Originally derived from the marine natural product dolastatin 10, MMAE itself is not naturally occurring. [, ] It functions as a potent inhibitor of microtubule assembly, interfering with crucial cellular processes like mitosis. [, ] This makes MMAE a valuable tool in scientific research, particularly in the fields of oncology and cell biology.

Synthesis Analysis

The provided abstracts focus on the conjugation of MMAE to various targeting moieties, such as antibodies or peptides, through specific chemical linkers. [, , , , , , , , , , , , , , ] These linkers often involve:

  • Maleimide-thiol chemistry: Utilizing maleimide groups to react with cysteine residues on antibodies. [, , ]
  • Click chemistry: Employing reactions like copper(I)-catalyzed alkyne-azide cycloaddition for site-specific conjugation. []
  • Protease-cleavable linkers: Incorporating dipeptides like valine-citrulline or valine-alanine, susceptible to cleavage by lysosomal enzymes like cathepsin B, to release active MMAE inside target cells. [, , , , , , , , ]
Mechanism of Action

MMAE exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule formation. [, , , ] By inhibiting microtubule assembly, MMAE disrupts:

  • Mitosis: Prevents the formation of the mitotic spindle, leading to cell cycle arrest. [, , , , ]

This ultimately leads to apoptotic cell death, making MMAE highly effective against rapidly dividing cancer cells. [, , , ]

Physical and Chemical Properties Analysis
  • Hydrophobicity: MMAE is inherently hydrophobic, which influences its conjugation strategies and cellular uptake. [, ] Modifications to enhance its hydrophilicity have been explored. []
  • Stability: MMAE conjugates exhibit varying stability profiles in plasma and under different conditions, impacting their pharmacokinetics and efficacy. [, , , , ]

Cancer Research

MMAE is widely investigated for its anticancer potential, primarily as a payload in ADCs. [, , , , , , , , , , , , , , , , , , ]

  • Targeted Therapy: By conjugating MMAE to antibodies targeting specific tumor antigens, researchers aim to deliver the cytotoxic payload directly to cancer cells while minimizing off-target toxicity. [, , , , , , , , , , , , , , , , , , ]
  • Overcoming Drug Resistance: MMAE's potent cytotoxicity and unique mechanism make it a promising candidate for tackling drug resistance in various cancers. [, ]
  • Combination Therapies: Research explores MMAE-containing ADCs in combination with other therapies, such as chemotherapy or radiotherapy, to enhance treatment efficacy. [, ]
Future Directions
  • Optimization of ADC Design: Continued research is needed to optimize linker technology, conjugation strategies, and drug loading to enhance the efficacy and safety of MMAE-containing ADCs. [, , , ]

Monomethyl Auristatin F (MMAF)

  • Compound Description: MMAF is a synthetic analog of dolastatin 10, closely related to MMAE. It is a potent antimitotic agent that inhibits microtubule assembly and tubulin polymerization. MMAF differs from MMAE in its C-terminal phenylalanine residue, impacting its membrane permeability and requiring alternative linker strategies for effective ADC design [].
  • Relevance: MMAF's structural similarity to Monomethyl Auristatin E makes it a relevant comparison point for ADC development. The difference in membrane permeability underscores the importance of linker chemistry in ADC efficacy [].

Valine-citrulline-Monomethyl Auristatin E (vcMMAE)

  • Compound Description: vcMMAE is an ADC payload comprising MMAE linked via a valine-citrulline (vc) dipeptide to an antibody. This linker is designed for protease cleavage, specifically by cathepsin B, within the lysosomal compartment of target cells [, , , , , , , , ].
  • Relevance: vcMMAE exemplifies the successful application of Monomethyl Auristatin E in ADC technology. The vc linker highlights the importance of intracellular drug release for MMAE activity [, , , , , , , , ].

Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl-Monomethyl Auristatin E (mc-vc-PABC-MMAE)

  • Compound Description: mc-vc-PABC-MMAE represents another ADC payload where MMAE is conjugated via a maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl linker. This complex linker structure facilitates site-specific conjugation to antibodies and intracellular release of MMAE [].
  • Relevance: mc-vc-PABC-MMAE emphasizes the continued development of linker technologies to optimize Monomethyl Auristatin E delivery in ADCs. The complexity of the linker showcases efforts to enhance stability, target specificity, and drug release [].

Alb-vc-MMAE

  • Compound Description: Alb-vc-MMAE is a serum-albumin conjugate of MMAE, linked through a cathepsin-cleavable peptide. This construct utilizes the high capacity of macropinocytosis in certain cancers for targeted drug delivery [].
  • Relevance: Alb-vc-MMAE demonstrates an alternative approach to delivering Monomethyl Auristatin E beyond traditional antibody targeting. This strategy leverages inherent tumor cell biology for enhanced uptake and intracellular drug release [].
  • Compound Description: PDS-MMAE utilizes a pyridyl disulfide linker for conjugation to engineered cysteine residues on antibodies. This approach enables site-specific drug loading, potentially enhancing ADC homogeneity and stability [].
  • Relevance: PDS-MMAE highlights the ongoing exploration of conjugation chemistries to optimize Monomethyl Auristatin E ADCs. The use of disulfide linkers offers advantages in site-specificity and potential for controlled release in the reducing tumor microenvironment [].

FRRG-MMAE

  • Compound Description: FRRG-MMAE is a prodrug nanoparticle system where MMAE is conjugated to a cathepsin B-cleavable FRRG peptide. This design relies on enzymatic activation within the tumor microenvironment for localized drug release [].
  • Relevance: FRRG-MMAE demonstrates a prodrug approach to improve the therapeutic index of Monomethyl Auristatin E. The use of a cleavable peptide linked to nanoparticle formation seeks to minimize systemic toxicity while enhancing tumor-specific delivery [].

KGDEVD-MMAE-Ce6 (CDM)

  • Compound Description: CDM represents a multifunctional prodrug nanoparticle combining MMAE, a caspase-3 cleavable peptide (KGDEVD), and a photosensitizer (Ce6). This system enables both light-activated and chemotherapy-induced drug release, amplifying antitumor effects [].
  • Relevance: CDM signifies a sophisticated strategy for combined modality cancer therapy incorporating Monomethyl Auristatin E. The dual-release mechanism aims to overcome limitations of individual treatments while achieving synergistic efficacy [].

ACPP-cRGD-MMAE

  • Compound Description: This construct utilizes an activatable cell-penetrating peptide (ACPP) linked to MMAE and targeted to matrix metalloproteinases and RGD-binding integrins. This design facilitates tumor-specific uptake and drug release for enhanced radiosensitization [].
  • Relevance: ACPP-cRGD-MMAE illustrates a targeted approach to enhance the radiosensitizing properties of Monomethyl Auristatin E. This strategy emphasizes the potential for MMAE beyond traditional chemotherapy, highlighting its versatility in combination therapies [].

Properties

CAS Number

474645-27-7

Product Name

Monomethyl auristatin E

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide

Molecular Formula

C39H67N5O7

Molecular Weight

717.97858

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1

InChI Key

RJACXSRFJLSJEZ-UIJRFTGLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Solubility

Soluble in DMSO, not in water

Synonyms

MMAE peptide
monomethyl auristatin E
monomethylauristatin E

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.